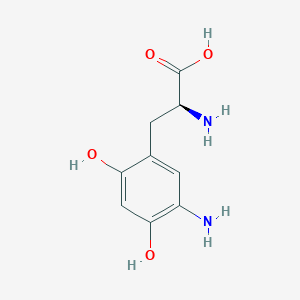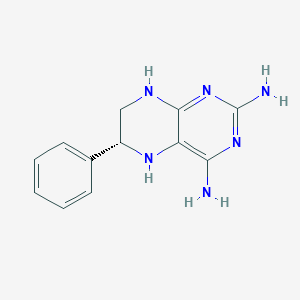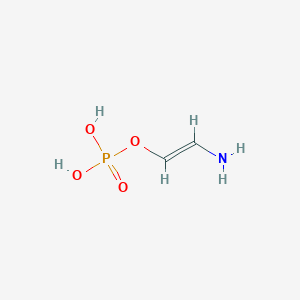![molecular formula C24H24N4O B10760559 6-[N-(1-Isopropyl-3,4-dihydro-7-isoquinolinyl)carbamyl]-2-naphthalenecarboxamidine](/img/structure/B10760559.png)
6-[N-(1-Isopropyl-3,4-dihydro-7-isoquinolinyl)carbamyl]-2-naphthalenecarboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
6-[N-(1-Isopropyl-3,4-Dihydro-7-Isoquinolinyl)Carbamyl]-2-Naphthalenecarboxamidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: It can be hydrolyzed to break down into smaller components.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[N-(1-Isopropyl-3,4-Dihydro-7-Isoquinolinyl)Carbamyl]-2-Naphthalenecarboxamidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[N-(1-Isopropyl-3,4-Dihydro-7-Isoquinolinyl)Carbamyl]-2-Naphthalenecarboxamidine involves its interaction with specific molecular targets and pathways. One known target is the urokinase-type plasminogen activator, which plays a role in various physiological processes . The compound’s effects are mediated through its binding to this target, leading to modulation of its activity.
Comparison with Similar Compounds
6-[N-(1-Isopropyl-3,4-Dihydro-7-Isoquinolinyl)Carbamyl]-2-Naphthalenecarboxamidine is unique due to its specific structure and functional groups. Similar compounds include other naphthalenecarboxamides and dihydroisoquinolines, such as:
- 6-Carbamimidoyl-N-(1-isopropyl-3,4-dihydro-7-isoquinolinyl)-2-naphthamide
- N,N-Diethyl-N’-[6-(7-isopropyl-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-methyl-4-pyrimidinyl]-1,4-benzenediamine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-carbamimidoyl-N-(1-propan-2-yl-3,4-dihydroisoquinolin-7-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H24N4O/c1-14(2)22-21-13-20(8-7-15(21)9-10-27-22)28-24(29)19-6-4-16-11-18(23(25)26)5-3-17(16)12-19/h3-8,11-14H,9-10H2,1-2H3,(H3,25,26)(H,28,29) |
InChI Key |
XRHANBWAKSYPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


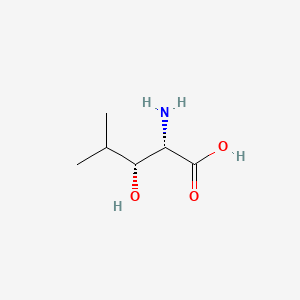
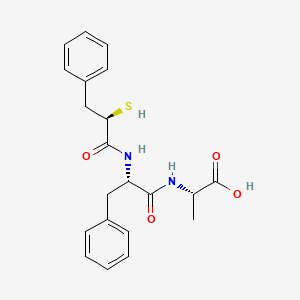
![[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium](/img/structure/B10760482.png)
![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-(cyclopentyloxy)benzenolate](/img/structure/B10760488.png)
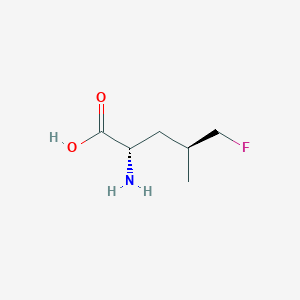
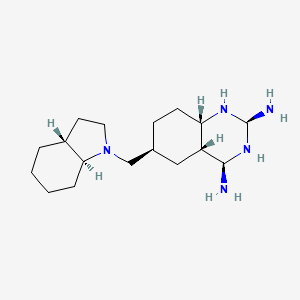
![[3-(1-Benzyl-3-carbamoylmethyl-2-methyl-1H-indol-5-yloxy)-propyl-]-phosphonic acid](/img/structure/B10760508.png)
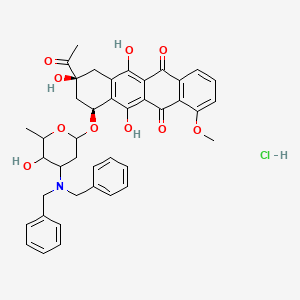
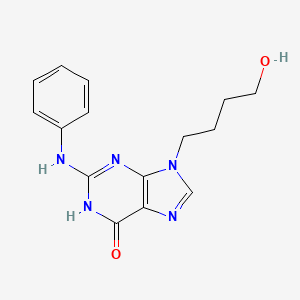
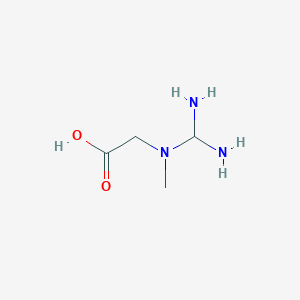
![2,4-Diamino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10760535.png)
